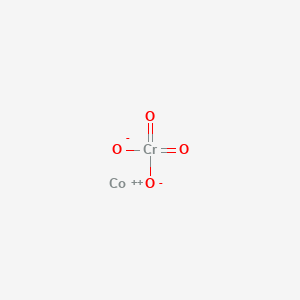

cobalt(2+);dioxido(dioxo)chromium

Description

The exact mass of the compound Chromic acid (H2CrO4), cobalt(2+) salt (1:1) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

cobalt(2+);dioxido(dioxo)chromium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Co.Cr.4O/q+2;;;;2*-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTUHPOUJWWTMNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Cr](=O)(=O)[O-].[Co+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CoCrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501015510 | |

| Record name | Cobalt chromate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501015510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.927 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13455-25-9 | |

| Record name | Cobaltous chromate(III) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013455259 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chromic acid (H2CrO4), cobalt(2+) salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cobalt chromate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501015510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cobalt chromate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.306 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of Cobalt Chromite (CoCr₂O₄): A Representative Cobalt-Chromium Oxide

An Important Note on Nomenclature: The compound of significant scientific and industrial interest is cobalt chromite, with the chemical formula CoCr₂O₄. This compound adopts a stable spinel crystal structure. While the term "cobalt(II) chromate" with the formula CoCrO₄ is chemically plausible, detailed synthesis and characterization data for this specific stoichiometry are scarce in the available scientific literature. This guide will, therefore, focus on the well-documented synthesis and characterization of spinel cobalt chromite (CoCr₂O₄), a compound with applications in catalysis and pigments.[1][2] For researchers, it is crucial to distinguish between the chromite (Cr₂O₄²⁻) and chromate (CrO₄²⁻) anions, as they lead to different crystal structures and properties.

This technical guide provides a comprehensive overview of the synthesis and characterization of cobalt chromite (CoCr₂O₄), a material of interest for its catalytic and pigmentary properties.[3][4] The methodologies and characterization data presented are compiled to assist researchers, scientists, and professionals in the chemical and materials sciences.

Physicochemical Properties of Cobalt Chromite (CoCr₂O₄)

Cobalt chromite is an inorganic compound that typically appears as a blackish or greenish powder.[5] It possesses a spinel crystal structure, which is a key determinant of its physical and chemical properties.

| Property | Value | Citations |

| Chemical Formula | CoCr₂O₄ | [2] |

| Appearance | Blackish or greenish powder | [5] |

| Crystal Structure | Cubic Spinel | [5] |

| Magnetic Property | Ferrimagnetic below Curie Temperature | [6] |

Synthesis of Cobalt Chromite (CoCr₂O₄)

Several methods have been successfully employed for the synthesis of cobalt chromite nanoparticles, including co-precipitation and sol-gel techniques.[6]

Experimental Protocol: Co-Precipitation Synthesis

The co-precipitation method is a straightforward and cost-effective technique for producing cobalt chromite nanoparticles.[6]

Materials:

-

Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O)

-

Chromium(III) nitrate nonahydrate (Cr(NO₃)₃·9H₂O)

-

Ammonia solution (NH₄OH) or other suitable precipitating agent

-

Distilled water

Procedure:

-

Prepare aqueous solutions of cobalt(II) nitrate and chromium(III) nitrate in the desired stoichiometric ratio (1:2 molar ratio for Co:Cr).

-

Mix the two nitrate solutions.

-

Adjust the pH of the mixed solution to approximately 9.3 by the dropwise addition of an ammonia solution while stirring vigorously.[2]

-

A precipitate will form. Continue stirring for a period to ensure complete precipitation.

-

Separate the precipitate from the solution by filtration or centrifugation.

-

Wash the precipitate several times with distilled water to remove any unreacted salts.

-

Dry the washed precipitate in an oven.

-

Calcine the dried powder at a specific temperature (e.g., 700 °C) to obtain the crystalline cobalt chromite spinel phase.[5]

Experimental Protocol: Sol-Gel Synthesis

The sol-gel method allows for the synthesis of homogenous and crystalline nanoparticles at relatively low temperatures.[5]

Materials:

-

Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O)

-

Chromium(III) nitrate nonahydrate (Cr(NO₃)₃·9H₂O)

-

1,2-ethanediol (ethylene glycol) as a complexing agent

-

Distilled water

Procedure:

-

Dissolve stoichiometric amounts of cobalt(II) nitrate and chromium(III) nitrate in distilled water with stirring, typically at a slightly elevated temperature (e.g., 60-65 °C).

-

Once a homogenous solution is obtained, add 1,2-ethanediol to the solution to act as a complexing agent.

-

Continue to heat and stir the solution to evaporate the solvent and promote the formation of a gel.

-

Dry the resulting gel in an oven.

-

Calcine the dried gel at a suitable temperature (e.g., 700 °C) to induce the formation of the crystalline cobalt chromite spinel.[5]

Characterization of Cobalt Chromite (CoCr₂O₄)

A suite of analytical techniques is employed to characterize the structural, morphological, and vibrational properties of the synthesized cobalt chromite.

X-ray Diffraction (XRD)

XRD is used to determine the crystal structure and phase purity of the synthesized material. The diffraction pattern of cobalt chromite typically shows peaks corresponding to a cubic spinel structure.[5] The crystallite size can be estimated from the broadening of the diffraction peaks using the Scherrer equation.

| 2θ (degrees) |

| 15.5 |

| 30.5 |

| 35.5 |

| 40.5 |

| 45.0 |

| 50.0 |

| 55.5 |

| Note: Representative peak positions for CoCr₂O₄ calcined at 700 °C.[5] |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is utilized to identify the characteristic vibrational modes of the metal-oxygen bonds within the spinel structure.

| Wavenumber (cm⁻¹) | Assignment | Citations |

| ~629 | Stretching vibrations of Cr³⁺-O²⁻ at tetrahedral sites | [6] |

| ~523 | Stretching vibrations of Cr³⁺-O²⁻ at octahedral sites | [6] |

Scanning Electron Microscopy (SEM)

SEM is employed to visualize the surface morphology and particle size of the synthesized cobalt chromite. Nanoparticles synthesized by the sol-gel method often show a high degree of agglomeration.[5] The particle size of the parent CoCr₂O₄ can range from 100 nm to 500 nm.[5]

Visualized Workflows

Co-Precipitation Synthesis Workflow

Caption: Co-Precipitation Synthesis of CoCr₂O₄.

Characterization Workflow

Caption: Characterization of CoCr₂O₄ Nanoparticles.

Potential Applications

While direct applications of cobalt(II) chromate or cobalt chromite in drug development are not well-established, cobalt complexes, in general, are being investigated for their therapeutic potential. Furthermore, the catalytic properties of cobalt chromite in oxidation reactions are of interest.[3][4] For instance, it has been shown to be a promising catalyst for the combustion of chlorinated organic pollutants.[4] This catalytic activity could be relevant in the broader context of chemical synthesis and environmental remediation, areas that can intersect with the pharmaceutical industry.

References

- 1. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 2. Cobalt Chromate (II) (CoCr2O4) - Powder - FUNCMATER [funcmater.com]

- 3. Cas 13455-25-9,COBALT(II) CHROMATE | lookchem [lookchem.com]

- 4. cymitquimica.com [cymitquimica.com]

- 5. mdpi.com [mdpi.com]

- 6. Investigation of Structural, Elastic and Magnetic Properties of CoCr2−xZrxO4 Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Structure of Cobalt(II) Chromate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of cobalt(II) chromate (CoCrO₄), a compound of interest in various fields of chemical and materials science research. This document collates available crystallographic data, outlines a detailed experimental protocol for its synthesis and characterization, and presents visualizations to aid in the understanding of its structural and procedural aspects.

Introduction

Cobalt(II) chromate, with the chemical formula CoCrO₄, is an inorganic compound composed of cobalt in its +2 oxidation state and the chromate anion. The arrangement of these ions in a crystalline lattice dictates the material's physical and chemical properties. Understanding this crystal structure is paramount for researchers working on the development of new materials, catalysts, and other advanced applications. The IUPAC name for this compound is cobalt(2+);dioxido(dioxo)chromium.

Crystal Structure of Cobalt(II) Chromate

Based on available crystallographic data, cobalt(II) chromate possesses an orthorhombic crystal structure. The fundamental properties of this crystal system are defined by three unequal crystallographic axes that are mutually perpendicular.

Crystallographic Data

The crystallographic data for cobalt(II) chromate is summarized in the table below. This information is critical for computational modeling, diffraction studies, and for understanding the material's anisotropy and other directional properties.

| Parameter | Value | Unit | Reference |

| Crystal System | Orthorhombic | - | [1] |

| Lattice Parameters | |||

| a | 6.23 | Å | [1] |

| b | 8.31 | Å | [1] |

| c | 5.52 | Å | [1] |

| α | 90 | ° | [1] |

| β | 90 | ° | [1] |

| γ | 90 | ° | [1] |

| Calculated Properties | |||

| Volume | 286.10 | ų | [1] |

| Density | 4.061 | g/cm³ | [1] |

Experimental Protocols

The synthesis and crystallographic analysis of cobalt(II) chromate are crucial steps in obtaining high-quality crystals for structural determination. The following sections detail the methodologies for these key experiments.

Synthesis of Cobalt(II) Chromate via Precipitation

A common and effective method for the synthesis of cobalt(II) chromate is through a precipitation reaction in an aqueous solution. This technique involves the reaction of a soluble cobalt(II) salt with a soluble chromate salt.

Materials:

-

Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O) or Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O)

-

Potassium chromate (K₂CrO₄) or Sodium chromate (Na₂CrO₄)

-

Deionized water

-

Beakers

-

Magnetic stirrer and stir bar

-

Buchner funnel and filter paper

-

Drying oven

Procedure:

-

Preparation of Reactant Solutions:

-

Prepare a 0.5 M solution of a soluble cobalt(II) salt (e.g., dissolve 11.9 g of CoCl₂·6H₂O in 100 mL of deionized water).

-

Prepare a 0.5 M solution of a soluble chromate salt (e.g., dissolve 9.7 g of K₂CrO₄ in 100 mL of deionized water).

-

-

Precipitation:

-

Place the cobalt(II) salt solution in a beaker on a magnetic stirrer.

-

Slowly add the chromate salt solution to the cobalt(II) solution while stirring continuously.

-

A precipitate of cobalt(II) chromate will form immediately. The reaction is: Co²⁺(aq) + CrO₄²⁻(aq) → CoCrO₄(s)

-

-

Isolation and Purification:

-

Continue stirring the mixture for 30 minutes to ensure complete precipitation.

-

Collect the precipitate by vacuum filtration using a Buchner funnel and filter paper.

-

Wash the precipitate several times with deionized water to remove any soluble impurities.

-

Wash the precipitate with ethanol to facilitate drying.

-

-

Drying:

-

Carefully transfer the filtered solid to a watch glass or petri dish.

-

Dry the cobalt(II) chromate powder in a drying oven at 80-100 °C for several hours until a constant weight is achieved.

-

X-ray Diffraction (XRD) Analysis

To confirm the crystal structure and determine the lattice parameters of the synthesized cobalt(II) chromate, powder X-ray diffraction (XRD) is employed.

Instrumentation:

-

Powder X-ray diffractometer with a Cu Kα radiation source (λ = 1.5406 Å)

-

Sample holder (zero-background preferred)

-

Data analysis software for phase identification and lattice parameter refinement

Procedure:

-

Sample Preparation:

-

Grind the dried cobalt(II) chromate powder to a fine, homogenous consistency using an agate mortar and pestle.

-

Mount the powder onto the sample holder, ensuring a flat and densely packed surface.

-

-

Data Collection:

-

Place the sample holder in the diffractometer.

-

Set the instrument parameters for data collection. A typical scan range would be from 2θ = 10° to 80° with a step size of 0.02° and a scan speed of 1-2°/min.

-

-

Data Analysis:

-

The resulting diffraction pattern should be analyzed to identify the crystalline phases present by comparing the peak positions and intensities to standard diffraction databases (e.g., the ICDD's Powder Diffraction File).

-

Perform a Rietveld refinement or other indexing methods to determine the precise unit cell parameters of the orthorhombic CoCrO₄ structure.

-

Visualizations

To further elucidate the experimental workflow, a graphical representation is provided below.

References

Physical and chemical properties of cobalt(II) chromate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of cobalt(II) chromate (CoCrO₄), a compound of interest in various research and industrial applications. This document summarizes key data, outlines a general synthesis methodology, and presents a logical workflow for its preparation.

Physical Properties

Cobalt(II) chromate is an inorganic compound with distinct physical characteristics. Pure cobalt(II) chromate appears as gray-black crystals, while the commercially available form is often a brown or yellowish-brown powder or lumps. It is generally considered insoluble in water but demonstrates solubility in mineral acids, solutions of chromium trioxide, as well as in alkali and ammonium hydroxide solutions. The compound decomposes upon heating, and a specific melting point has not been readily reported.

Table 1: Quantitative Physical Properties of Cobalt(II) Chromate

| Property | Value |

| Molecular Formula | CoCrO₄ |

| Molecular Weight | 174.93 g/mol [1][2][3] |

| Density | 5.140 g/cm³[4] |

| Melting Point | Decomposes upon heating[2][5][6] |

Chemical Properties

Cobalt(II) chromate is a strong oxidizing agent and may intensify fires, particularly when in contact with combustible materials. It is incompatible with strong reducing agents. Thermal decomposition of cobalt(II) chromate can lead to the release of irritating gases and vapors. From a toxicological perspective, it is classified as a carcinogen and a skin sensitizer, necessitating careful handling and appropriate personal protective equipment.

Table 2: Chemical and Safety Information for Cobalt(II) Chromate

| Property | Description |

| Chemical Formula | CoCrO₄[1][2][3] |

| IUPAC Name | Cobalt(2+);dioxido(dioxo)chromium |

| Solubility | Insoluble in water. Soluble in mineral acids, chromium trioxide solutions, alkali, and ammonium hydroxide.[7] |

| Reactivity | Strong oxidizer. Incompatible with strong reducing agents and combustible materials. |

| Hazards | May intensify fire; oxidizer. Causes severe skin burns and eye damage. May cause an allergic skin reaction. May cause allergy or asthma symptoms or breathing difficulties if inhaled. May cause cancer by inhalation.[8] |

It is crucial to distinguish cobalt(II) chromate (CoCrO₄) from cobalt chromite (CoCr₂O₄). Cobalt chromite is a mixed oxide with a spinel crystal structure and exhibits a significantly higher melting point.

Experimental Protocols

General Synthesis of Cobalt(II) Chromate via Precipitation

While specific, detailed experimental protocols for the synthesis of cobalt(II) chromate are not widely available in the reviewed literature, a general method based on the principles of inorganic salt precipitation can be employed. This typically involves the reaction of a soluble cobalt(II) salt with a soluble chromate salt in an aqueous solution.

Materials:

-

A soluble cobalt(II) salt (e.g., cobalt(II) nitrate hexahydrate, Co(NO₃)₂·6H₂O)

-

A soluble chromate salt (e.g., potassium chromate, K₂CrO₄)

-

Deionized water

-

Filtration apparatus (e.g., Büchner funnel, filter paper)

-

Drying oven

Procedure:

-

Preparation of Reactant Solutions: Prepare separate aqueous solutions of the cobalt(II) salt and the chromate salt of known concentrations.

-

Precipitation: Slowly add the chromate salt solution to the cobalt(II) salt solution with constant stirring. A precipitate of cobalt(II) chromate should form immediately due to its low solubility in water. The addition should be done dropwise to ensure the formation of uniform particles.

-

Digestion (Optional): The mixture may be gently heated and stirred for a period to encourage the growth of larger, more easily filterable crystals.

-

Filtration and Washing: The precipitate is collected by filtration. The collected solid is then washed several times with deionized water to remove any soluble impurities and unreacted starting materials.

-

Drying: The washed precipitate is dried in an oven at a suitable temperature (e.g., 100-120 °C) to remove residual water. The final product is a solid powder of cobalt(II) chromate.

Visualizations

Diagram 1: General Workflow for the Precipitation Synthesis of Cobalt(II) Chromate

Caption: A flowchart illustrating the general steps for synthesizing cobalt(II) chromate via a precipitation reaction.

References

- 1. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]

- 2. americanelements.com [americanelements.com]

- 3. researchgate.net [researchgate.net]

- 4. Cobalt chromate | CoCr2O4 | CID 91886621 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. chembk.com [chembk.com]

- 7. Cas 13455-25-9,COBALT(II) CHROMATE | lookchem [lookchem.com]

- 8. 2024.sci-hub.st [2024.sci-hub.st]

An In-depth Technical Guide to the Magnetic Properties of Cobalt Chromate Compounds

For Researchers, Scientists, and Drug Development Professionals

Cobalt chromate (CoCr₂O₄), a member of the spinel oxide family, has garnered significant scientific interest due to its complex and fascinating magnetic properties. As a multiferroic material, it exhibits a coupling between its magnetic and electric ordering, making it a candidate for next-generation data storage, sensor, and spintronic applications. This guide provides a comprehensive overview of the magnetic characteristics of cobalt chromate, detailing its behavior in both bulk and nanoparticle forms, outlining experimental methodologies for its characterization, and presenting key quantitative data.

The Complex Magnetic Ordering of CoCr₂O₄

In its bulk form, CoCr₂O₄ is a normal spinel with Co²⁺ ions occupying the tetrahedral (A) sites and Cr³⁺ ions on the octahedral (B) sites. The magnetic behavior is dominated by the competing exchange interactions (Cr-Cr, Co-Cr, and Co-Co), leading to a rich series of temperature-dependent magnetic phase transitions.[1]

As the temperature decreases, bulk CoCr₂O₄ undergoes the following sequence of transitions:

-

Paramagnetic (PM) to Collinear Ferrimagnetic (FiM) Transition: At the Curie Temperature (Tc), the material transitions from a disordered paramagnetic state to a ferrimagnetic state. In this phase, the magnetic moments of the Co²⁺ ions on the A-sites align antiparallel to the moments of the Cr³⁺ ions on the B-sites.

-

Onset of Spiral Spin Order: Below the FiM transition, at a temperature known as the spiral ordering temperature (Ts), a non-collinear, long-range spiral spin structure emerges.[2] This transition is particularly significant as the spiral magnetic order breaks inversion symmetry, inducing ferroelectric polarization, which is the hallmark of its multiferroic nature.[1][2]

-

Lock-in Transition: Upon further cooling, a lock-in transition (Tl) can occur, where the incommensurate spiral spin structure transitions to a commensurate one.[1][3]

Diagram 1: Magnetic Phase Transitions in Bulk CoCr₂O₄

Quantitative Magnetic Data

The magnetic properties of cobalt chromate are highly dependent on its morphology, particularly particle size. Nanoparticles often exhibit different behaviors compared to the bulk material, such as the emergence of superparamagnetism or cluster spin-glass states.[4][5] The tables below summarize key quantitative data from the literature.

Table 1: Magnetic Transition Temperatures of CoCr₂O₄

| Material Form | Curie Temp. (Tc) | Spiral Order Temp. (Ts) | Lock-in Temp. (Tl) | Other Transitions | Reference(s) |

|---|---|---|---|---|---|

| Bulk / Single Crystal | 93 - 99 K | ~26 - 27 K | ~14 - 15 K | - | [1][2][3][6] |

| 26.9 nm Nanoparticles | 99 K | 27 K | Not Observed | - | [6] |

| ~50 nm Nanoparticles | 99 K | ~24 K | 8 K | - | [7] |

| ≤ 5.4 nm Nanoparticles | ~87 K | Not Observed | Not Observed | Cluster Spin-Glass (Tg ~16.3 K) | [4] |

| 8-12 nm Nanoparticles | Not Observed | Not Observed | Not Observed | Superparamagnetic (Tb ~50-60 K) |[5] |

Table 2: Coercivity and Magnetization Data for CoCr₂O₄

| Material Form | Temperature (K) | Coercive Field (μ₀Hc) | Magnetization | Reference(s) |

|---|---|---|---|---|

| 26.9 nm Nanoparticles | 2 K | 0.8 T | - | [6] |

| 26.9 nm Nanoparticles | 2 K (after transition to FiM) | 0.2 T | - | [6] |

| Zr-doped Nanoparticles | Room Temp | Varies with doping | Saturation (Ms) decreases with Zr | [1] |

| Fe-doped (x=0) | - | - | - |[8] |

Experimental Protocols

The characterization of cobalt chromate's magnetic properties involves a combination of synthesis and advanced measurement techniques.

Co-precipitation is a common and effective method for synthesizing CoCr₂O₄ nanoparticles. It offers good control over particle size and composition.

Protocol:

-

Precursor Preparation: Prepare aqueous solutions of cobalt nitrate [Co(NO₃)₂] and chromium nitrate [Cr(NO₃)₃] at specified molar concentrations (e.g., 0.5 M and 1 M, respectively).[9]

-

Mixing: The cobalt nitrate solution is slowly added to the chromium nitrate solution, often in an ultrasonic bath at an elevated temperature (e.g., 75 °C) to ensure homogeneous mixing.[9]

-

Precipitation: A precipitating agent, such as sodium hydroxide (NaOH) or ammonium hydroxide (NH₄OH), is added to the mixture to induce the formation of a hydroxide precursor precipitate.

-

Aging and Washing: The resulting suspension is stirred and heated for a period (e.g., 2 hours) to allow for aging of the precipitate.[9] The precipitate is then filtered and washed repeatedly with deionized water and ethanol to remove impurities.

-

Drying and Calcination: The washed precipitate is dried in an oven. Finally, the dried powder is calcined at a high temperature in a furnace to decompose the hydroxides and form the crystalline CoCr₂O₄ spinel phase.

Diagram 2: Co-precipitation Synthesis Workflow for CoCr₂O₄

A suite of analytical techniques is required to fully elucidate the structural and magnetic properties of the synthesized compounds.

Key Techniques:

-

X-Ray Diffraction (XRD): Used to confirm the formation of the single-phase cubic spinel structure and to calculate crystallite size and lattice parameters.[9]

-

Neutron Diffraction: This is a critical technique for determining the magnetic structure. Because neutrons have a magnetic moment, they scatter from the magnetic moments of the atoms, allowing for the direct observation of atomic-scale magnetic ordering, including complex non-collinear and spiral structures.[6][10][11]

-

Magnetization Measurements (SQUID/VSM): A Superconducting Quantum Interference Device (SQUID) or Vibrating Sample Magnetometer (VSM) is used for comprehensive magnetic characterization.[12]

-

M vs. T (Magnetization vs. Temperature): Measured under zero-field-cooled (ZFC) and field-cooled (FC) conditions to identify magnetic transition temperatures like Tc.

-

M vs. H (Magnetization vs. Applied Field): Hysteresis loops are measured at various temperatures to determine parameters such as saturation magnetization (Ms), remanent magnetization (Mr), and coercivity (Hc).

-

-

Specific Heat Measurement: The specific heat of the material shows anomalies (peaks or discontinuities) at the temperatures of phase transitions, providing thermodynamic confirmation of the magnetic ordering events.[13][14]

Diagram 3: Characterization Workflow for CoCr₂O₄

References

- 1. Investigation of Structural, Elastic and Magnetic Properties of CoCr2−xZrxO4 Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.aip.org [pubs.aip.org]

- 4. Size dependence of structure and magnetic properties of CoCr2O4 nanoparticles synthesized by hydrothermal technique [inis.iaea.org]

- 5. Magnetic properties of nanoparticles of cobalt chromite [inis.iaea.org]

- 6. journals.aps.org [journals.aps.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 10. researchgate.net [researchgate.net]

- 11. Neutron diffraction - Wikipedia [en.wikipedia.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Thermodynamic properties of CoCr2O4: specific heat and magnetic entropy | Semantic Scholar [semanticscholar.org]

- 14. researchgate.net [researchgate.net]

In-Depth Technical Guide to the Solubility of Cobalt(II) Chromate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of cobalt(II) chromate (CoCrO₄). Due to the limited availability of precise quantitative data in publicly accessible literature, this document focuses on qualitative solubility in various solvent systems and outlines detailed experimental protocols for determining such values empirically.

Executive Summary

Cobalt(II) chromate is an inorganic compound that typically appears as a brown or yellowish-brown powder[1]. The pure form, CoCrO₄, consists of gray-black crystals[1]. While it finds applications in ceramics, pigments, and as a catalyst, its solubility properties are not extensively documented in standard chemical literature. This guide synthesizes available information and provides methodologies for its empirical determination.

Solubility Profile of Cobalt(II) Chromate

The solubility of cobalt(II) chromate is highly dependent on the nature of the solvent. It is generally classified as insoluble in water but demonstrates solubility in various acidic and basic solutions, likely through chemical reaction and complex formation.

Data Presentation

| Solvent System | Chemical Formula | Solubility | Remarks & Probable Mechanism |

| Aqueous Solvents | |||

| Water | H₂O | Insoluble | Cobalt(II) chromate does not readily dissolve in neutral water[1]. |

| Acidic Solvents | |||

| Mineral Acids | e.g., HCl, H₂SO₄ | Soluble | Dissolution occurs via a chemical reaction. In acidic conditions, the chromate ion (CrO₄²⁻) is converted to the dichromate ion (Cr₂O₇²⁻) or chromic acid (H₂CrO₄), shifting the equilibrium to favor dissolution[1][2]. |

| Chromium Trioxide Soln. | CrO₃ in H₂O | Soluble | The presence of excess chromate-related species in an acidic environment facilitates the dissolution process[1]. |

| Basic/Complexing Solvents | |||

| Alkali Solutions | e.g., NaOH | Soluble | While many cobalt salts precipitate as cobalt(II) hydroxide in strong bases, cobalt(II) chromate is reported to be soluble in alkali[3][4]. This may be due to the formation of soluble hydroxo-complexes or other complex species. |

| Ammonium Hydroxide | NH₄OH | Soluble | Dissolution is likely due to the formation of soluble hexaamminecobalt(II) or other ammine complexes, a common characteristic of cobalt(II) salts[3][4]. |

| Organic Solvents | |||

| General Organic Solvents | e.g., Alcohols, Ethers | Generally Insoluble | Specific data for cobalt(II) chromate is unavailable, but inorganic salts of this nature typically exhibit poor solubility in non-polar organic solvents. The solubility of other cobalt salts varies depending on the solvent and counter-ion[5][6]. |

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data for cobalt(II) chromate, standardized experimental protocols are necessary. The following sections detail the methodologies for determining the solubility product constant (Ksp) in water and for quantifying solubility in reactive solvents.

Protocol for Determining Ksp in Water (Sparingly Soluble)

This method is based on preparing a saturated solution and measuring the equilibrium concentration of the dissolved ions.

3.1.1 Materials and Equipment

-

Cobalt(II) chromate (CoCrO₄) powder

-

Deionized water

-

Constant temperature water bath or incubator

-

Magnetic stirrer and stir bars

-

0.22 µm syringe filters and syringes

-

Volumetric flasks and pipettes

-

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS)

-

pH meter

3.1.2 Procedure

-

Preparation of Saturated Solution: Add an excess amount of cobalt(II) chromate powder to a known volume of deionized water in a sealed flask. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Place the flask in a constant temperature bath (e.g., 25°C) and stir vigorously using a magnetic stirrer. Allow the solution to equilibrate for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Filtration: Once equilibrated, cease stirring and allow the solid to settle. Carefully draw a sample of the supernatant using a syringe. Immediately attach a 0.22 µm syringe filter and dispense the clear, filtered solution into a clean volumetric flask. This step is critical to remove any suspended solid particles.

-

Dilution: Accurately dilute the filtered saturated solution to a concentration suitable for the analytical instrument's working range.

-

Quantification: Analyze the concentration of dissolved cobalt(II) ions in the diluted sample using a calibrated ICP-OES or AAS instrument.

-

Calculation of Ksp:

-

The dissolution equilibrium is: CoCrO₄(s) ⇌ Co²⁺(aq) + CrO₄²⁻(aq)

-

The molar solubility, s, is equal to the measured molar concentration of Co²⁺.

-

Since the stoichiometry is 1:1, [CrO₄²⁻] = s.

-

The solubility product is calculated as: Ksp = [Co²⁺][CrO₄²⁻] = (s) (s) = s².

-

Protocol for Solubility in Acidic or Basic Solutions

In reactive solvents, "solubility" refers to the total amount of the compound that can be brought into solution, which may involve conversion to other species.

3.2.1 Procedure

-

Solvent Preparation: Prepare the acidic or basic solvent of the desired concentration (e.g., 1 M HCl, 2 M NaOH).

-

Saturation: Add cobalt(II) chromate powder in small, weighed increments to a known volume of the solvent under constant stirring at a controlled temperature.

-

Endpoint Determination: Continue adding the powder until a persistent solid precipitate remains, indicating that the solution is saturated with respect to the dissolved complex or salt.

-

Equilibration and Filtration: Allow the solution to equilibrate for several hours, then filter as described in section 3.1.2.

-

Quantification: Analyze the total cobalt concentration in the filtered solution via ICP-OES or AAS.

-

Data Reporting: Report the solubility as grams of CoCrO₄ per 100 mL of solvent or moles of CoCrO₄ per liter of solvent at the specified temperature. It is crucial to also report the identity of the solvent and its concentration.

Visualized Experimental Workflow

The following diagram illustrates the logical flow for the empirical determination of the solubility of a sparingly soluble salt like cobalt(II) chromate.

Caption: Workflow for Ksp determination of Cobalt(II) Chromate.

References

- 1. Cas 13455-25-9,COBALT(II) CHROMATE | lookchem [lookchem.com]

- 2. knockhardy.org.uk [knockhardy.org.uk]

- 3. COBALT(II) CHROMATE CAS#: 13455-25-9 [m.chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. Solubility of d -element salts in organic and aqueous–organic solvents: II. Effect of halocomplex formation on solubility of cobalt bromide and chloride and nickel chloride - Gorbunov - Russian Journal of General Chemistry [journals.rcsi.science]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Health and Safety Considerations of Cobalt(II) Chromate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the health and safety considerations for cobalt(II) chromate (CoCrO₄), a compound of significant toxicological concern. Due to the limited specific data on cobalt(II) chromate itself, this document extrapolates from the well-documented hazards of its constituent ions: cobalt(II) (Co²⁺) and chromate (CrO₄²⁻), which contains hexavalent chromium (Cr(VI)). This guide is intended for professionals in research and drug development who may handle this or similar hazardous materials.

Compound Identification and Properties

Cobalt(II) chromate is an inorganic compound with the chemical formula CoCrO₄. It is classified as a hazardous substance with significant health risks.

| Property | Value | Reference |

| CAS Number | 13455-25-9 | [1][2] |

| Molecular Formula | CoCrO₄ | [1][2] |

| Molecular Weight | 174.93 g/mol | [1][3] |

| Appearance | Data not readily available; likely a colored solid | |

| Solubility | Insoluble in water | [3] |

Hazard Identification and Classification

Cobalt(II) chromate is classified as a multi-hazard substance. The primary health concerns stem from the combined toxicity of cobalt and hexavalent chromium.

GHS Hazard Statements: [1][2][3]

-

H317: May cause an allergic skin reaction.

-

H350: May cause cancer.

-

H400: Very toxic to aquatic life.

-

H410: Very toxic to aquatic life with long lasting effects.

-

Oxidizing Solid: May intensify fire; oxidizer.[3]

-

Skin Corrosion/Irritation: Causes severe skin burns and eye damage.[3]

-

Respiratory Sensitization: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[3]

Toxicological Data

The toxicity of cobalt(II) chromate can be inferred from the data available for soluble cobalt(II) salts and hexavalent chromium compounds.

Quantitative Toxicity Data

The following tables summarize acute toxicity data for representative cobalt and chromate compounds. This data is essential for understanding the potential potency of cobalt(II) chromate.

Table 1: Acute Toxicity of Cobalt(II) Chloride (CAS No. 7646-79-9)

| Route | Species | Value | Reference |

| Oral LD50 | Rat | 80 mg/kg | [4] |

| Oral LD50 | Rat (male and female) | 537 mg/kg | [5] |

| Dermal LD50 | Rat (male and female) | > 2,000 mg/kg | [5] |

Table 2: Acute Toxicity of Hexavalent Chromium Compounds

| Compound | Route | Species | Value | Reference |

| Potassium Chromate (CAS No. 7789-00-6) | Oral LD50 | Mouse | 180 mg/kg | [6] |

| Potassium Chromate (CAS No. 7789-00-6) | Intraperitoneal LD50 | Mouse | 32 mg/kg | [6] |

| Sodium Chromate (CAS No. 7775-11-3) | Oral LD50 | Rat | 51.91 mg/kg | [7] |

| Sodium Chromate (CAS No. 7775-11-3) | Inhalation LC50 | Rat | 0.104 mg/L/4h | [7] |

| Sodium Chromate (CAS No. 7775-11-3) | Dermal LD50 | Rabbit | 1600 mg/kg | [7] |

| Sodium Chromate (CAS No. 7775-11-3) | Aquatic LC50 (Fathead Minnow) | Fish | 17.6 mg/L/96h | [7][8] |

| Sodium Chromate (CAS No. 7775-11-3) | Aquatic EC50 (Daphnia magna) | Invertebrate | 0.021 mg/L/48h | [7][8] |

Mechanisms of Toxicity and Signaling Pathways

The toxicity of cobalt(II) chromate is a composite of the mechanisms of its ionic components. Both cobalt and hexavalent chromium are known to induce cellular damage through oxidative stress, DNA damage, and interference with key signaling pathways.

Cobalt(II) Toxicity Pathway

Cobalt(II) ions are known to induce a state of "chemical hypoxia" by stabilizing the Hypoxia-Inducible Factor-1α (HIF-1α). This leads to the transcription of genes typically associated with low oxygen conditions. Furthermore, cobalt can generate Reactive Oxygen Species (ROS), leading to oxidative stress, DNA damage, and apoptosis.

Hexavalent Chromium (Cr(VI)) Toxicity Pathway

Hexavalent chromium enters the cell via anion transporters. Intracellularly, it is reduced to reactive intermediates like Cr(V) and Cr(IV), and ultimately to the more stable Cr(III). This reduction process is a major source of ROS, leading to extensive oxidative damage to DNA, proteins, and lipids. Cr(III) can then form stable adducts with DNA, contributing to mutagenicity and carcinogenicity. This can activate signaling pathways such as p53, MAPK, and PI3K/Akt, ultimately leading to apoptosis or cell cycle arrest.[9][10][11]

References

- 1. Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices - PMC [pmc.ncbi.nlm.nih.gov]

- 2. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 3. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Potassium Chromate | K2CrO4 | CID 24597 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. ecacs.ca [ecacs.ca]

- 8. caterchem.com [caterchem.com]

- 9. Cr(VI) induces cytotoxicity in vitro through activation of ROS-mediated endoplasmic reticulum stress and mitochondrial dysfunction via the PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Signaling Pathways and Genes Associated with Hexavalent Chromium-Induced Hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

A Technical Guide to the Historical Applications of Cobalt Chromate Pigments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cobalt chromate, a vibrant green inorganic pigment, holds a niche yet significant place in the history of coloration technology. While often overshadowed by the more ubiquitous cobalt greens, such as Rinmann’s green (cobalt zincate), and the brilliant cobalt blues, cobalt chromate offered unique hues and properties that found application in specific artistic and industrial contexts, primarily in ceramics and specialized coatings. This technical guide provides an in-depth exploration of the historical applications of cobalt chromate pigments, focusing on their synthesis, properties, and the analytical methods used to identify them in historical artifacts. The information is presented to be of value to researchers in materials science, cultural heritage, and fields where the historical use of inorganic pigments is of interest.

Historical Context and Applications

The 19th century witnessed a significant expansion in the palette of synthetic inorganic pigments, driven by the demands of the burgeoning industrial revolution.[1] While cobalt blue was discovered in the early 1800s, a range of other cobalt-based colors, including greens, were developed throughout the century.[1] Cobalt chromate, with its characteristic green color, found its primary application in the coloring of ceramics and glazes. Its excellent stability at high temperatures made it a suitable pigment for the intense heat of ceramic firing. Historical records suggest its use in the decoration of porcelain and other ceramic wares, contributing to the diverse range of colors available to ceramicists of the era.

The pigment was also likely used in artists' oil paints and watercolors, although its prevalence is less documented compared to other green pigments of the time like emerald green and viridian. Its permanence and resistance to fading would have been attractive qualities for artists.

Quantitative Data

Precise historical recipes with quantitative data for the industrial production of cobalt chromate are scarce in readily available literature. The formulations were often proprietary and varied between manufacturers. However, we can infer the fundamental chemistry and stoichiometry. The ideal chemical formula for cobalt chromate is CoCr₂O₄.[2] The theoretical composition based on this formula is presented in Table 1.

| Element | Atomic Mass (amu) | Moles in CoCr₂O₄ | Mass Contribution (amu) | Percentage by Mass (%) |

| Cobalt (Co) | 58.93 | 1 | 58.93 | 26.0 |

| Chromium (Cr) | 52.00 | 2 | 104.00 | 45.8 |

| Oxygen (O) | 16.00 | 4 | 64.00 | 28.2 |

| Total | 226.93 | 100.0 |

Caption: Table 1. Theoretical elemental composition of pure cobalt chromate (CoCr₂O₄).

Modern analysis of historical artifacts provides the most reliable quantitative data. X-ray fluorescence (XRF) and scanning electron microscopy with energy-dispersive X-ray spectroscopy (SEM-EDS) are common techniques used to determine the elemental composition of pigments in historical objects. While specific quantitative analyses of cobalt chromate on a wide range of historical artifacts are not extensively published, analysis of a cobalt blue greenish pigment has shown it to be cobalt chromate spinel (CoCr₂O₄).[1]

Experimental Protocols

The historical synthesis of cobalt chromate pigment would have followed the general principles of high-temperature solid-state reaction, a common method for producing inorganic pigments in the 19th century. The following is a plausible experimental protocol based on the chemical knowledge and technology of the era.

Objective: To synthesize cobalt chromate green pigment through calcination.

Materials:

-

Cobalt(II) salt (e.g., cobalt(II) nitrate, Co(NO₃)₂·6H₂O, or cobalt(II) carbonate, CoCO₃)

-

Chromium(III) oxide (Cr₂O₃) or a precursor salt like potassium dichromate (K₂Cr₂O₇)

-

High-temperature furnace or kiln

-

Mortar and pestle

-

Crucible (ceramic)

Methodology:

-

Precursor Preparation:

-

If starting with salts, a co-precipitation method would likely have been employed. An aqueous solution of a soluble cobalt salt (e.g., cobalt nitrate) would be mixed with a solution of a soluble chromate or dichromate salt (e.g., potassium dichromate).

-

A precipitating agent, such as sodium carbonate, would be added to precipitate a mixed cobalt-chromium precursor.

-

The precipitate would be thoroughly washed with water to remove soluble impurities and then dried.

-

-

Calcination:

-

The dried precursor powder, or a finely ground mixture of cobalt(II) carbonate and chromium(III) oxide, would be placed in a ceramic crucible.

-

The crucible would be heated in a furnace to a high temperature, likely in the range of 900-1200 °C. The exact temperature and duration of heating would have been determined empirically to achieve the desired color and pigment properties.

-

During calcination, the precursors decompose and react in the solid state to form the stable cobalt chromate spinel structure.

-

-

Post-Calcination Processing:

-

After cooling, the calcined mass would be ground to a fine powder using a mortar and pestle or industrial grinding mills. The particle size of the pigment is a critical parameter affecting its color, hiding power, and performance in a binder.

-

The resulting green powder is the cobalt chromate pigment.

-

Analytical Identification of Historical Pigments:

The identification of cobalt chromate in historical artifacts relies on modern analytical techniques. A typical workflow for the analysis of a historical pigment sample is as follows:

-

Non-invasive analysis: Techniques like X-ray fluorescence (XRF) spectroscopy can be used to identify the elemental composition of the pigment in situ, suggesting the presence of cobalt and chromium.

-

Micro-sampling: If permissible, a microscopic sample of the pigment is taken for more detailed analysis.

-

Microscopy: Optical microscopy and scanning electron microscopy (SEM) are used to examine the morphology and particle size of the pigment grains.

-

Spectroscopic Analysis:

-

Raman Spectroscopy: This technique provides a molecular fingerprint of the pigment, allowing for the definitive identification of cobalt chromate by comparing its spectrum to a known standard.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can also be used to identify the pigment and the binding medium in which it is dispersed.

-

-

Diffraction Analysis: X-ray diffraction (XRD) can be used to determine the crystalline structure of the pigment, confirming the spinel structure of cobalt chromate.[1]

Visualizations

The following diagrams, created using the DOT language, illustrate key aspects of the historical production and identification of cobalt chromate pigments.

Caption: A generalized workflow for the production of inorganic pigments in the 19th century.

Caption: Simplified reaction pathway for the formation of cobalt chromate via calcination.

Caption: A logical workflow for the analytical identification of historical pigments.

Conclusion

Cobalt chromate represents a fascinating, albeit less common, member of the historical palette of inorganic pigments. Its primary application in ceramics speaks to its durability and stability under extreme conditions. While detailed historical manufacturing records are elusive, modern analytical techniques allow for its confident identification in cultural heritage objects, providing valuable insights into the technological capabilities and artistic choices of the past. For researchers and scientists, the study of such historical pigments not only enriches our understanding of art and industrial history but also provides a long-term perspective on the performance and degradation of these materials, which can inform the development of new, durable colorants and functional materials.

References

The Environmental Impact of Cobalt Chromate Compounds: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental impact of cobalt chromate compounds. Given the limited direct toxicological and environmental fate data for cobalt chromate as a distinct compound, this paper synthesizes the extensive research available for its constituent elements, cobalt (Co) and chromium (Cr), particularly in its hexavalent form (Cr(VI)), which is characteristic of chromates. This guide is intended to inform researchers, scientists, and drug development professionals on the potential environmental risks, relevant testing methodologies, and the underlying mechanisms of toxicity associated with these compounds.

Executive Summary

Cobalt chromate (CoCrO₄) is a compound of significant industrial use, yet its environmental footprint is a subject of concern due to the known hazardous properties of its components. Hexavalent chromium is a well-established carcinogen and environmental toxicant, while cobalt also exhibits considerable toxicity to a wide range of organisms. The combined potential for persistence, bioaccumulation, and toxicity necessitates a thorough understanding of the environmental risks associated with cobalt chromate. This guide summarizes the available toxicological data, outlines standardized experimental protocols for its assessment, and visually represents the cellular mechanisms of its toxicity.

Ecotoxicology of Cobalt and Hexavalent Chromium

The environmental risk of cobalt chromate is primarily extrapolated from the individual toxicities of cobalt and hexavalent chromium. Both elements can persist in the environment and exert toxic effects on aquatic and terrestrial life.

Aquatic Toxicity

Cobalt and chromium compounds are known to be toxic to aquatic organisms, including algae, invertebrates, and fish. The toxicity is influenced by various water parameters such as pH, hardness, and the presence of organic matter.

Table 1: Acute Aquatic Toxicity Data for Cobalt and Chromium

| Species | Metal | Exposure Duration | Endpoint | Concentration (mg/L) | Reference |

| Selenastrum capricornutum (Alga) | Cobalt | 72 hours | EC50 (Growth) | 0.02 - 0.27 | [1] |

| Daphnia magna (Crustacean) | Cobalt | 48 hours | EC50 (Immobilization) | 1.1 - 1.5 | [1] |

| Austropotamobius sp. (Crayfish) | Cobalt | 96 hours | LC50 | 8.8 | [1] |

| Pimephales promelas (Fathead Minnow) | Cobalt | 96 hours | LC50 | 12.7 - 24.8 | [1] |

| Danio rerio (Zebrafish) | Cobalt | 96 hours | LC50 | 69.83 | [2] |

| Danio rerio (Zebrafish) | Lead (for comparison) | 96 hours | LC50 | 21.63 | [2] |

| Marine Fish (various species) | Cobalt | 4-9 days | LC50 | 52.5 - 227 | |

| Marine Crustaceans (various species) | Cobalt | 9 days | LC50 | 0.045 - 45.4 | |

| HaCaT human keratinocytes | Sodium Chromate (Na₂CrO₄) | 24 hours | EC50 | 30 µM | [3] |

| HaCaT human keratinocytes | Cobalt Chloride (CoCl₂) | 24 hours | EC50 | 475 µM | [3] |

Note: The data presented is for individual cobalt and chromium salts, not cobalt chromate directly. The toxicity of the combined compound may vary.

Terrestrial Toxicity

Soil contamination with cobalt and chromium can adversely affect soil microorganisms, plants, and invertebrates. High concentrations of these metals can disrupt soil enzymatic activity and reduce fertility.[4] Plants can absorb these metals, leading to phytotoxicity and potential entry into the food chain.

Table 2: Permissible Limits of Cobalt and Chromium in Soil and Water

| Medium | Parameter | Guideline/Standard | Permissible Limit | Reference |

| Soil | Cobalt | Average in U.S. soils | 7.2 mg/kg | [5] |

| Soil | Cobalt | Near mining/industrial areas | Up to 800 mg/kg | [5] |

| Soil | Cobalt | US EPA (Domestic gardens) | < 750 mg/kg | [6] |

| Drinking Water | Cobalt | General levels | < 1–2 µg/L | [5] |

| Freshwater | Cobalt | Provisional EQS (Annual Mean) | 3 µg/L | [1] |

| Marine Water | Cobalt | High reliability trigger value (95% protection) | 1 µg/L | |

| Soil | Chromium | FAO/WHO | 2.3 mg/kg (in vegetables) | [7] |

| Water | Chromium | FAO/WHO | Varies by use | [7] |

Environmental Fate: Persistence and Bioaccumulation

The persistence and bioaccumulation of cobalt chromate are key factors in its long-term environmental impact.

Persistence: Cobalt and chromium are elements and therefore do not degrade. They can, however, change speciation, which affects their mobility and bioavailability. In soil and sediment, they can be adsorbed to particles, but changes in environmental conditions (e.g., pH, redox potential) can lead to their remobilization.[8]

Bioaccumulation: Both cobalt and chromium can be taken up by organisms from their environment. The bioaccumulation factor (BAF) quantifies this uptake. While cobalt is an essential micronutrient in small amounts, it can accumulate to toxic levels.[9] Hexavalent chromium is not essential and is readily taken up by cells.

Table 3: Bioaccumulation of Cobalt and Chromium

| Organism/Tissue | Metal | Finding | Reference |

| Aquatic Organisms | Cobalt | Bioaccumulation is possible, especially in plants and benthic organisms. | |

| Galega orientalis Lam. (Plant) | Cobalt | Bioconcentration coefficient in soil ranged from 0.12 to 0.16. | [10] |

| Human Keratinocytes | Nickel, Cobalt, Chromium | Cells can concentrate metals from media up to 3.9x (Ni), 12.5x (Co), and 167x (Na₂CrO₄). | [3] |

| Fish and Shellfish | Cobalt | Unlikely to bioaccumulate to levels exceeding the Non-Cancer Screening Level (NCSL) for human consumption. | [11] |

Mechanisms of Toxicity

The toxicity of cobalt and chromium stems from their ability to induce cellular damage through various mechanisms, primarily oxidative stress and genotoxicity.

Oxidative Stress

Both cobalt and chromium can generate reactive oxygen species (ROS) within cells. This leads to a state of oxidative stress, where the cellular antioxidant defense mechanisms are overwhelmed. ROS can damage lipids, proteins, and DNA, leading to cellular dysfunction and apoptosis (programmed cell death).

Genotoxicity and Carcinogenicity

Hexavalent chromium is a known genotoxic agent. It can enter cells and undergo reduction, leading to the formation of DNA adducts and causing DNA strand breaks and chromosomal aberrations.[12] This genotoxicity is a key factor in its carcinogenicity. Cobalt has also been shown to exhibit genotoxic properties, inducing DNA breaks.[13][14] Studies have shown that the combination of cobalt and chromium can have synergistic or antagonistic genotoxic effects depending on their relative concentrations.[13][14][15][16]

Experimental Protocols for Environmental Impact Assessment

Standardized methodologies are crucial for assessing the environmental impact of chemical compounds. The following protocols are adapted from established guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA), for the specific assessment of cobalt chromate.[17][18][19][20][21]

Aquatic Toxicity Testing

Objective: To determine the acute and chronic toxicity of cobalt chromate to representative aquatic organisms.

Methodology (adapted from OECD Guidelines 202, 203, and 211):

-

Test Organisms:

-

Algae (e.g., Selenastrum capricornutum)

-

Invertebrate (e.g., Daphnia magna)

-

Fish (e.g., Danio rerio or Pimephales promelas)

-

-

Test Substance Preparation: Prepare a stock solution of cobalt chromate in deionized water. A series of dilutions are made to establish a range of test concentrations.

-

Exposure:

-

Acute Tests: Organisms are exposed to the test concentrations for a short period (e.g., 48 hours for Daphnia, 96 hours for fish).

-

Chronic Tests: Longer-term exposure (e.g., 21 days for Daphnia reproduction, 28 days for fish early-life stage).

-

-

Endpoints:

-

Acute: Immobilization (Daphnia), mortality (fish), growth inhibition (algae).

-

Chronic: Reproduction success (Daphnia), growth and survival (fish).

-

-

Data Analysis: Determine the EC50 (median effective concentration) or LC50 (median lethal concentration) for acute tests, and the No-Observed-Effect-Concentration (NOEC) and Lowest-Observed-Effect-Concentration (LOEC) for chronic tests.

Soil Toxicity and Bioaccumulation Testing

Objective: To assess the impact of cobalt chromate on soil organisms and its potential for uptake into plants.

Methodology (adapted from OECD Guidelines 207, 208, and 222):

-

Test System:

-

Soil invertebrates (e.g., earthworms - Eisenia fetida)

-

Plants (e.g., barley - Hordeum vulgare)

-

-

Test Substance Application: Cobalt chromate is mixed into a standardized artificial soil at various concentrations.

-

Exposure:

-

Earthworm Acute Test (14 days): Assess mortality and sublethal effects (e.g., weight change).

-

Earthworm Reproduction Test (56 days): Assess effects on reproduction (cocoon production and juvenile numbers).

-

Plant Growth Test (14-21 days): Assess seedling emergence and growth (shoot and root length, biomass).

-

-

Bioaccumulation Analysis:

-

At the end of the exposure period, earthworm and plant tissues are harvested.

-

The concentrations of cobalt and chromium in the tissues and the soil are determined using analytical techniques such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption Spectrometry (AAS).[22][23][24][25]

-

Calculate the Bioaccumulation Factor (BAF).

-

Genotoxicity Assessment

Objective: To determine the potential of cobalt chromate to cause genetic damage.

Methodology (adapted from OECD Guidelines 471, 473, and 487):

-

Test Systems:

-

Bacterial Reverse Mutation Test (Ames Test) using strains of Salmonella typhimurium.

-

In vitro Chromosomal Aberration Test using mammalian cell lines (e.g., Chinese Hamster Ovary - CHO cells).

-

In vitro Micronucleus Test using human or mammalian cell lines.

-

-

Procedure:

-

Expose the test systems to a range of cobalt chromate concentrations, with and without metabolic activation (S9 mix).

-

Score for reverse mutations (Ames test), chromosomal aberrations, or the presence of micronuclei.

-

-

Data Analysis: Statistically compare the results from the treated groups to the negative controls to determine if there is a significant increase in genotoxic effects.

Visualizations of Cellular and Experimental Pathways

Signaling Pathways of Toxicity

The following diagram illustrates the key cellular events following exposure to cobalt and hexavalent chromium, leading to toxicity.

Caption: Cellular toxicity pathways of cobalt and hexavalent chromium.

Experimental Workflow for Aquatic Toxicity Assessment

This diagram outlines the general workflow for conducting an aquatic toxicity test.

Caption: Workflow for aquatic toxicity testing of cobalt chromate.

Logical Relationship of Environmental Impact

This diagram illustrates the interconnectedness of the various factors contributing to the overall environmental impact of cobalt chromate.

Caption: Logical flow of cobalt chromate's environmental impact.

Conclusion

While specific data for cobalt chromate is limited, the extensive information available for cobalt and hexavalent chromium provides a strong basis for assessing its potential environmental impact. The evidence strongly suggests that cobalt chromate poses a significant risk to aquatic and terrestrial ecosystems due to its toxicity, persistence, and potential for bioaccumulation. The primary mechanisms of toxicity, oxidative stress and genotoxicity, are well-documented for its constituent metals. For professionals in research and drug development, it is imperative to handle and dispose of cobalt chromate compounds with stringent environmental controls. Further research is warranted to determine the specific toxicokinetics and synergistic or antagonistic effects of cobalt chromate as a unique compound to refine environmental risk assessments.

References

- 1. Cobalt:: freshwaters ecosystems | APIS [apis.ac.uk]

- 2. saspublishers.com [saspublishers.com]

- 3. Nickel, cobalt and chromium-induced cytotoxicity and intracellular accumulation in human hacat keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. atsdr.cdc.gov [atsdr.cdc.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Cobalt and Inorganic Cobalt Compounds (CICADS 69, 2006) [inchem.org]

- 9. waterboards.ca.gov [waterboards.ca.gov]

- 10. researchgate.net [researchgate.net]

- 11. epa.gov [epa.gov]

- 12. czasopisma.umlub.pl [czasopisma.umlub.pl]

- 13. researchgate.net [researchgate.net]

- 14. Genotoxic Effects of Chromium(III) and Cobalt(II) and Their Mixtures on the Selected Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Genotoxic Effects of Chromium(III) and Cobalt(II) and Their Mixtures on the Selected Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. oecd.org [oecd.org]

- 18. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 19. waterboards.ca.gov [waterboards.ca.gov]

- 20. epa.gov [epa.gov]

- 21. The OECD guidelines for the testing of chemicals and pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. agilent.com [agilent.com]

- 23. azocleantech.com [azocleantech.com]

- 24. epa.gov [epa.gov]

- 25. epa.gov [epa.gov]

Methodological & Application

Application of Cobalt Chromate in Pigment Formulation: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cobalt chromate pigments are a class of inorganic colorants known for their exceptional durability, heat stability, and vibrant hues, primarily in shades of blue and green. Chemically, they are mixed metal oxides with a spinel crystal structure, which imparts their robust characteristics. The two most common types are Cobalt Chromate Blue (C.I. Pigment Blue 36) and Cobalt Chromate Green (C.I. Pigment Green 26). These pigments find extensive use in applications demanding high performance, such as industrial coatings, plastics, ceramics, and artists' paints.[1][2][3] This document provides detailed application notes and experimental protocols for the synthesis and formulation of cobalt chromate pigments.

Pigment Properties and Characteristics

Cobalt chromate pigments offer a range of desirable properties that make them suitable for demanding applications. Their spinel structure provides a stable crystalline matrix that encapsulates the metal ions, rendering them chemically inert and resistant to bleeding or migration.[2][3]

Key Performance Characteristics:

-

High Lightfastness and Weather Resistance: These pigments exhibit excellent resistance to fading upon exposure to UV radiation and harsh weather conditions, making them ideal for outdoor applications.[4][5] Their lightfastness is often rated as "excellent" (Class I) according to ASTM standards.[2]

-

Thermal Stability: Cobalt chromate pigments can withstand high temperatures without significant color change, making them suitable for use in high-temperature plastics and coatings.[6][7]

-

Chemical Resistance: They are highly resistant to acids, alkalis, and solvents, ensuring color stability in chemically aggressive environments.[4][7]

-

Opacity and Hiding Power: These pigments generally provide good opacity and hiding power in various formulations.[4]

-

Coloristics: Cobalt Chromate Blue (PB36) typically presents a greenish-blue shade, while Cobalt Chromate Green (PG26) offers a dark, bluish-green hue.[8][9] The final color can be influenced by the specific synthesis conditions and the presence of modifying oxides.[3]

Quantitative Data Summary

The following tables summarize the typical physical and resistance properties of Cobalt Chromate Blue (PB36) and Cobalt Chromate Green (PG26).

Table 1: Physical Properties of Cobalt Chromate Pigments

| Property | Cobalt Chromate Blue (PB36) | Cobalt Chromate Green (PG26) |

| C.I. Name | Pigment Blue 36 | Pigment Green 26 |

| C.I. Number | 77343 | 77344 |

| Chemical Formula | Co(Al,Cr)₂O₄ | CoCr₂O₄ |

| Crystal Structure | Spinel | Spinel |

| Specific Gravity | 4.4 - 4.8 | 4.2 - 5.1 |

| pH | 7.5 - 9.5 | 6.0 - 9.0 |

| Oil Absorption ( g/100g ) | 16 - 26 | 11 - 20 |

| Heat Resistance | >800 °C | >1000 °C |

Data compiled from multiple sources.[7][8][9][10][11][12]

Table 2: Resistance Properties of Cobalt Chromate Pigments (Scale: 1-5, where 5 is excellent; Lightfastness Scale: 1-8, where 8 is excellent)

| Property | Cobalt Chromate Blue (PB36) | Cobalt Chromate Green (PG26) |

| Lightfastness | 8 | 8 |

| Weather Resistance | 5 | 5 |

| Acid Resistance | 5 | 5 |

| Alkali Resistance | 5 | 5 |

| Solvent Resistance | 5 | 5 |

| Migration Resistance | 5 | 5 |

Data compiled from multiple sources.[2][7][10][11][12]

Experimental Protocols

Synthesis of Cobalt Chromate Pigments

1. High-Temperature Solid-State Reaction (Calcination)

This is the most common industrial method for producing cobalt chromate pigments. It involves the intimate mixing of metal oxides followed by heating at high temperatures to induce a solid-state reaction and formation of the spinel structure.[3][6]

Protocol for Cobalt Chromate Green (PG26):

-

Precursor Preparation:

-

Accurately weigh stoichiometric amounts of cobalt (II) oxide (CoO) and chromium (III) oxide (Cr₂O₃). The molar ratio should be 1:1.

-

-

Mixing:

-

Thoroughly mix the oxide powders in a ball mill or with a mortar and pestle to ensure a homogeneous mixture.

-

-

Calcination:

-

Place the mixed powder in a high-temperature resistant crucible (e.g., alumina).

-

Heat the crucible in a muffle furnace to a temperature between 1000 °C and 1300 °C.[6] The final color and particle size can be influenced by the specific temperature and duration of calcination. A typical cycle would be to ramp the temperature at 10 °C/min to the desired temperature and hold for 2-4 hours.

-

-

Post-Calcination Processing:

-

Allow the furnace to cool down to room temperature.

-

The resulting pigment clinker is then crushed and milled to the desired particle size.

-

Protocol for Cobalt Chromate Blue (PB36):

The synthesis of Cobalt Chromate Blue is similar to the green variant but includes aluminum oxide as a key precursor.

-

Precursor Preparation:

-

Mixing:

-

Homogenize the powders as described for PG26.

-

-

Calcination:

-

Calcine the mixture at a temperature of approximately 1315 °C (2400 °F).[3]

-

-

Post-Calcination Processing:

-

Cool, crush, and mill the pigment as described for PG26.

-

2. Sol-Gel Synthesis

The sol-gel method offers better control over particle size and homogeneity at lower temperatures compared to the solid-state reaction.

Protocol for Cobalt Chromate Green (PG26) via Sol-Gel:

This protocol is adapted from a patented method.[13]

-

Precursor Solution Preparation:

-

Dissolve soluble salts of cobalt and chromium (e.g., cobalt nitrate hexahydrate and chromium nitrate nonahydrate) in deionized water.

-

-

Gel Formation:

-

In a separate container, prepare a solution of stearic acid and an acrylic-styrene block copolymer in water. The patent suggests a mass ratio of stearic acid to the copolymer of 5-8:1 and a mass ratio of stearic acid to the cobalt salt of 3-5:1.[13]

-

Combine the two solutions and heat to 80-90 °C with constant stirring until a transparent sol forms, which then transforms into a dark green gel upon water evaporation.

-

-

Drying:

-

Dry the gel in an oven at approximately 130 °C for 2-3 hours to obtain a xerogel precursor.[13]

-

-

Calcination:

-

Place the dried xerogel in a muffle furnace.

-

Ignite the gel in an air atmosphere. The self-propagating combustion will yield a gray-green powder.

-

Raise the temperature to 1100-1200 °C and hold for 2-3 hours.[13]

-

-

Final Processing:

-

After cooling, the resulting pigment can be finely ground.

-

Formulation of a Solvent-Based Coating

This protocol provides a general guideline for incorporating cobalt chromate pigments into a simple solvent-based alkyd paint formulation.

Materials and Equipment:

-

Cobalt Chromate pigment (PB36 or PG26)

-

Long oil alkyd resin

-

Mineral spirits (solvent)

-

Driers (e.g., cobalt, zirconium, calcium octoates)

-

Anti-skinning agent

-

High-speed disperser or shaker

-

Grindometer

Procedure:

-

Premixing:

-

In a suitable container, combine the alkyd resin and a portion of the mineral spirits.

-

While stirring at low speed, gradually add the cobalt chromate pigment. A typical pigment loading for a high-performance coating would be in the range of 10-30% by weight, depending on the desired color strength and opacity.

-

-

Dispersion:

-

Increase the speed of the disperser to achieve a vortex. Continue dispersing until the pigment is finely and uniformly distributed in the resin.

-

Check the fineness of grind using a grindometer. A Hegman gauge reading of 6-7 is typically desired for good gloss and color development.

-

-

Let-down:

-

Reduce the stirrer speed and add the remaining alkyd resin and mineral spirits to achieve the desired viscosity.

-

-

Additives:

-

Add the driers and anti-skinning agent and mix thoroughly at low speed.

-

-

Testing:

-

Apply the paint to a substrate and evaluate for color, gloss, drying time, and other performance properties.

-

Performance Evaluation

Colorimetric Analysis

The color of the synthesized pigments and their formulations should be quantified using a spectrophotometer or colorimeter to obtain CIELAB (Lab*) values.[5][14][15]

-

L* represents lightness (0 = black, 100 = white).

-

a represents the red-green axis (+a = red, -a* = green).

-

b represents the yellow-blue axis (+b = yellow, -b* = blue).

Weathering and Lightfastness Testing

Accelerated weathering tests can be performed to evaluate the durability of coatings containing cobalt chromate pigments. ASTM G154 is a common standard that uses fluorescent UV lamps to simulate sunlight and condensation to simulate moisture.[1][4][16] The color change (ΔE*) can be measured at intervals to assess the pigment's resistance to degradation.

Safety and Handling

Cobalt chromate pigments are generally considered stable and non-reactive. However, as with all fine powders, inhalation of dust should be avoided.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a dust mask or respirator when handling the dry pigment powder.

-

Ventilation: Work in a well-ventilated area to minimize dust exposure.

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Diagrams

Caption: Workflow for Solid-State Synthesis of Cobalt Chromate Pigments.

Caption: General Workflow for Paint Formulation with Cobalt Chromate Pigments.

Caption: Logical Relationship of Cobalt Chromate Pigment Properties.

References

- 1. ASTM G154 and G155 Explained | Element [element.com]

- 2. Cobalt Chromite Blue (PB36) [en.zdcolour.com]

- 3. naturalpigments.com [naturalpigments.com]

- 4. ASTM G154 | Q-Lab [q-lab.com]

- 5. researchgate.net [researchgate.net]

- 6. Pigment Green 26(Cobalt Chromite Green)_High temperature resistant pigment_HANGZHOU EMPEROR PIGMENT CO., LTD [pigmentpigment.com]

- 7. ColorCor® 1726 Pigment Green 26 | Fineland Chem [finelandchem.com]

- 8. Blue 36 | Mason Color Works [masoncolor.com]

- 9. forgeway.com [forgeway.com]

- 10. s3.amazonaws.com [s3.amazonaws.com]

- 11. ColorCor®1636 Pigment Blue 36 | Fineland Chem [finelandchem.com]

- 12. epsilonpigments.com [epsilonpigments.com]

- 13. CN103553148B - A kind of preparation method of cobalt chromium green pigment - Google Patents [patents.google.com]

- 14. CIELAB color space - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

- 16. ASTM G154 - Accelerated Weathering - ICC Evaluation Service, LLC (ICC-ES) [icc-es.org]

Application Notes and Protocols: Cobalt-Chromium Oxides as Potential Components in Battery Cathodes

Audience: Researchers, scientists, and drug development professionals.

Note on Material Scope: Direct experimental data on the use of pure cobalt(II) chromate (CoCrO₄) as a battery cathode material is limited in publicly available scientific literature. Therefore, this document focuses on closely related and researched materials: cobalt-doped chromium oxides (CoₓCrOᵧ) and cobalt chromite (CoCr₂O₄) , which provide insights into the potential electrochemical behavior of cobalt-chromium-based cathodes.

Introduction

Cobalt-based materials are integral to the performance of modern lithium-ion batteries, contributing to high energy density, thermal stability, and extended cycle life.[1][2] While lithium cobalt oxide (LiCoO₂) remains a widely used cathode material, research into alternative cobalt-containing oxides is driven by the need for materials with improved cost-effectiveness, safety, and specific electrochemical properties.[3][4] Cobalt-chromium oxides, including doped chromium oxides and spinel cobalt chromite, have been investigated for their potential in energy storage applications. These materials offer interesting electrochemical properties stemming from the synergistic effects of cobalt and chromium.[5][6]